3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The structural uniqueness of this compound arises from the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can influence its reactivity and biological interactions.
The compound is classified under the broader category of oxadiazoles, which are known for their diverse pharmacological activities. The molecular formula of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole is , with a molecular weight of 194.16 g/mol. It is synthesized primarily in laboratory settings for research purposes and has potential applications in drug discovery and development .
The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole typically involves cyclization reactions. A common synthetic route includes the reaction of 3-fluoro-4-methoxybenzohydrazide with a nitrile oxide precursor under acidic or basic conditions. This method allows for the formation of the oxadiazole ring through a cycloaddition reaction.
The molecular structure of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole features:
COC1=C(C=C(C=C1)C2=NOC=N2)F
IPRPRSUUENXKBF-UHFFFAOYSA-N
.3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific biological targets. In medicinal applications, it may inhibit certain enzymes or receptors relevant to disease pathways. For instance, its derivatives have shown potential as anti-inflammatory agents by modulating inflammatory pathways through enzyme inhibition .
The compound exhibits characteristics typical of small organic molecules:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H7FN2O2 |
Molecular Weight | 194.16 g/mol |
IUPAC Name | 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole |
InChI Key | IPRPRSUUENXKBF-UHFFFAOYSA-N |
The compound has several applications in scientific research:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5